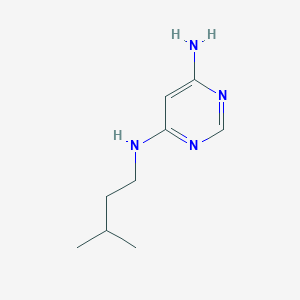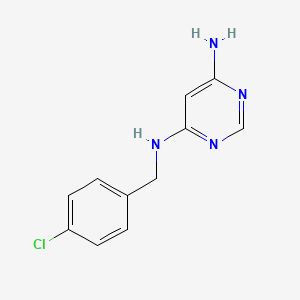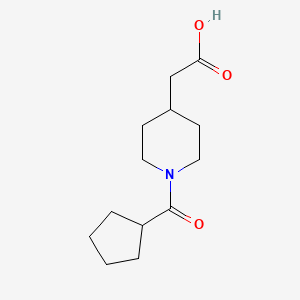![molecular formula C14H15NO2 B1470056 1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1524957-12-7](/img/structure/B1470056.png)
1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(4-Ethylphenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as EPMPCA, is an organic compound with a molecular formula of C10H11NO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and methanol. It is a derivative of pyrrole, a five-membered aromatic heterocyclic compound, and is widely used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including “1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid”, have been widely used in drug discovery . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Material Science
In the field of material science, pyrrole derivatives have shown promising results . They can be used in the synthesis of various materials due to their unique chemical properties .
Catalysis
Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction and improving the yield .
Antipsychotic Drugs
Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Anticancer Drugs
Pyrrole derivatives have been used in the development of anticancer drugs. They have shown effectiveness against leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Drugs
Pyrrole derivatives have been used to develop antibacterial and antifungal drugs . They have shown significant activity against various bacterial and fungal strains .
Antiprotozoal and Antimalarial Drugs
Pyrrole derivatives have also been used in the development of antiprotozoal and antimalarial drugs . They have shown significant activity against various protozoan parasites and malaria .
β-Adrenergic Antagonist
Pyrrole derivatives have been used in the development of β-adrenergic antagonists . These drugs are used to treat conditions like hypertension and angina .
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-8,10H,2,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYEQUIFAJFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)


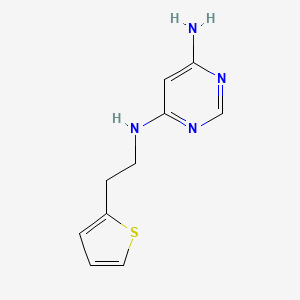
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
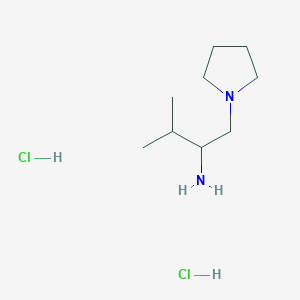
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
